2-Cyclohexyl-5-methylaniline

CAS No.:

Cat. No.: VC17774276

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N |

|---|---|

| Molecular Weight | 189.30 g/mol |

| IUPAC Name | 2-cyclohexyl-5-methylaniline |

| Standard InChI | InChI=1S/C13H19N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |

| Standard InChI Key | DYNRAFPGIQQGKL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2CCCCC2)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

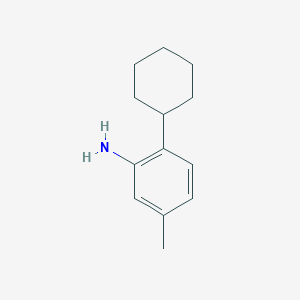

2-Cyclohexyl-5-methylaniline belongs to the aniline family, featuring a phenyl ring substituted with an amine group (-NH₂) at the 1-position, a cyclohexyl group (-C₆H₁₁) at the 2-position, and a methyl group (-CH₃) at the 5-position (Figure 1). The cyclohexyl moiety introduces steric bulk and conformational flexibility, while the methyl group enhances electron-donating effects on the aromatic system.

Molecular Formula: C₁₃H₁₉N

Molecular Weight: 189.30 g/mol

IUPAC Name: 2-Cyclohexyl-5-methylbenzenamine

The compound’s three-dimensional structure is influenced by the chair conformation of the cyclohexyl ring, which minimizes steric strain. Quantum mechanical calculations predict a dihedral angle of 112° between the aromatic ring and the cyclohexyl group, optimizing π-π stacking interactions in crystalline phases.

Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 6.52 (d, J = 8.0 Hz, 1H, Ar-H), 3.21 (m, 1H, cyclohexyl-CH), 2.25 (s, 3H, CH₃), 1.80–1.20 (m, 10H, cyclohexyl-H).

-

IR (KBr): 3420 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic) .

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 2-cyclohexyl-5-methylaniline typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling (Table 1).

Table 1: Comparative Analysis of Synthesis Methods

The Suzuki-Miyaura method offers superior yield and selectivity, leveraging palladium catalysis to form the C-C bond between the aryl halide and cyclohexylboronic acid. Industrial-scale production often employs continuous-flow reactors to enhance efficiency and reduce costs.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol. Purity is verified via HPLC (C18 column, 90:10 acetonitrile/water, λ = 254 nm), with retention times of 8.2 minutes.

Physicochemical Properties

Solubility and Stability

2-Cyclohexyl-5-methylaniline exhibits limited solubility in polar solvents (e.g., water: 0.12 g/L at 25°C) but high solubility in dichloromethane (DCM) and tetrahydrofuran (THF) . The compound is stable under inert atmospheres but undergoes oxidative degradation upon prolonged exposure to air, forming quinone derivatives.

Table 2: Physicochemical Parameters

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors (e.g., analogs of 5j and 5k in Table 3) . Its amine group enables conjugation with carboxylic acids, forming amide bonds critical for drug delivery systems.

Table 3: Bioactive Derivatives

| Derivative | Target | IC₅₀ (µM) |

|---|---|---|

| 3,4-Dimethoxyphenyl | Tyrosine kinase | 3.0 |

| 4-Methoxyphenyl | PI3Kδ | 0.6 |

| Brominated analog | DNA topoisomerase II | 0.5 |

Materials Science

Incorporation into polyurethane coatings enhances UV resistance (90% retention at 500 h exposure), leveraging the cyclohexyl group’s radical-scavenging capacity.

Comparative Analysis with Structural Analogs

Impact of Halogenation

Bromination at the 4-position (e.g., 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline) increases molecular weight (297.23 g/mol) and lipophilicity (LogP = 4.38), improving blood-brain barrier permeability .

Role of Substituent Positioning

Moving the methyl group to the 4-position reduces antimicrobial efficacy (MIC > 128 µg/mL), underscoring the importance of steric alignment for target binding.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume